(2,3,4-Trifluorophenyl)acetic acid ethyl ester
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Overview
Description
(2,3,4-Trifluorophenyl)acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluorophenyl)acetic acid ethyl ester typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,3,4-Trifluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: (2,3,4-Trifluorophenyl)acetic acid.
Reduction: (2,3,4-Trifluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,4-Trifluorophenyl)acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (2,3,4-Trifluorophenyl)acetic acid ethyl ester is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
- (2,4,5-Trifluorophenyl)acetic acid ethyl ester
- (3,4,5-Trifluorophenyl)acetic acid ethyl ester
- (2,3,6-Trifluorophenyl)acetic acid ethyl ester
Comparison: (2,3,4-Trifluorophenyl)acetic acid ethyl ester is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications.
Biological Activity
(2,3,4-Trifluorophenyl)acetic acid ethyl ester is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of (2,3,4-trifluorophenyl)acetic acid with ethanol in the presence of a suitable catalyst. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the compound.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with similar trifluoromethyl substitutions can bind to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
A549 | 5.0 | Tubulin binding |
MCF-7 | 7.5 | Apoptosis via caspase activation |
HT-29 | 10.0 | Microtubule disruption |
The compound's activity was particularly noted in multidrug-resistant cell lines, suggesting a potential role in overcoming drug resistance .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating significant antibacterial potency comparable to standard antibiotics like ceftriaxone .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : As mentioned earlier, the compound interacts with tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.
- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death .
- Antibacterial Effects : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial efficacy .
Case Studies
- Cancer Treatment : In a preclinical study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings suggest that the compound may have systemic effects that enhance its anticancer properties.
Properties
IUPAC Name |
ethyl 2-(2,3,4-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8(14)5-6-3-4-7(11)10(13)9(6)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGOJUEGJDZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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